CID 10261052
Description
However, based on contextual clues from the literature, CID 10261052 may belong to a class of bioactive compounds such as oscillatoxin derivatives, betulin-derived inhibitors, or synthetic cannabinoids/cathinones, which are discussed in the evidence . If this compound shares structural or functional similarities with these compounds, its properties and applications would likely align with these groups.
Properties
CAS No. |
2425-45-8 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
InChI |
InChI=1S/C6H10O/c1-6(2)4-3-5-7/h3,7H,5H2,1-2H3 |
InChI Key |
FMYSGIYNPNIYLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=CCO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 10261052” involves a series of chemical reactions that are carefully controlled to achieve the desired product. The synthetic route typically includes steps such as condensation, cyclization, and purification. Specific reagents and catalysts are used to facilitate these reactions under optimal conditions, such as controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow processes. The industrial methods focus on maximizing yield and purity while minimizing production costs. Advanced techniques such as automated synthesis and real-time monitoring are employed to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 10261052” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide. Conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions often involve anhydrous solvents and low temperatures.
Substitution: Common reagents include halogens and nucleophiles. Conditions vary depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols, and substitution may yield halogenated compounds.
Scientific Research Applications
Compound “CID 10261052” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in biochemical assays and as a probe to study cellular processes.
Medicine: It has potential therapeutic applications and is being investigated for its pharmacological properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of compound “CID 10261052” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors or enzymes, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Oscillatoxin Derivatives
Oscillatoxins are marine polyethers with potent bioactivity. Key structural and functional comparisons include:
| Property | CID 10261052 (Hypothetical) | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) |
|---|---|---|---|
| Molecular Formula | Not available | C₄₄H₆₂O₁₄ | C₄₅H₆₄O₁₄ |
| Molecular Weight | Not available | 846.94 g/mol | 860.97 g/mol |
| Key Functional Groups | Assumed polyether ladder | Polyether ladder, hydroxyl groups | Polyether ladder, methyl substitution |
| Bioactivity | Hypothetical cytotoxicity | Cytotoxic, ion channel modulation | Enhanced stability, similar bioactivity |
Structural Insights :
- Oscillatoxins feature a polyether backbone critical for ionophoric activity. Methylation (as in CID 185389) enhances metabolic stability compared to CID 101283546 .
- If this compound shares this backbone, its bioactivity may involve membrane disruption or anticancer effects.
Betulin-Derived Inhibitors
Betulin (CID 72326) and its analogs are triterpenoids with antiviral and anti-inflammatory properties. Comparisons include:
| Property | This compound (Hypothetical) | Betulin (CID 72326) | 3-O-Caffeoyl Betulin (CID 10153267) |
|---|---|---|---|
| Molecular Formula | Not available | C₃₀H₅₀O₂ | C₃₉H₅₄O₆ |
| Key Functional Groups | Potential hydroxyl/carboxyl | Lupane skeleton, diol | Caffeoyl ester substitution |
| Bioactivity | Hypothetical enzyme inhibition | HIV-1 protease inhibition | Enhanced solubility, antiviral activity |
Functional Insights :
- Esterification (e.g., caffeoyl substitution in CID 10153267) improves bioavailability and target binding .
- Structural modifications in this compound could similarly optimize pharmacokinetics.
Comparison with Functionally Similar Compounds
Substrates and Inhibitors in Transport Studies
Compounds like taurocholic acid (CID 6675) and DHEAS (CID 12594) are substrates for transporters. Functional parallels:
| Property | This compound (Hypothetical) | Taurocholic Acid (CID 6675) | DHEAS (CID 12594) |
|---|---|---|---|
| Primary Use | Assumed transporter interaction | Bile acid transport | Steroid sulfation |
| Key Interactions | Potential competitive inhibition | NTCP/ASBT binding | Sulfotransferase substrates |
Mechanistic Insights :
Analytical Insights :
- As with synthetic cannabinoids, confirming this compound’s identity would demand HRMS, NMR, and collision-induced dissociation (CID-MS) to resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
